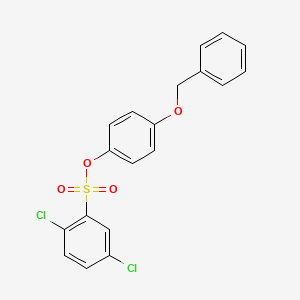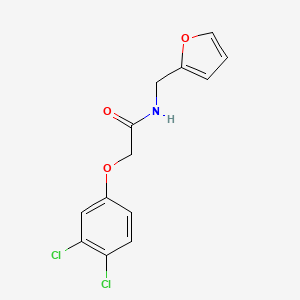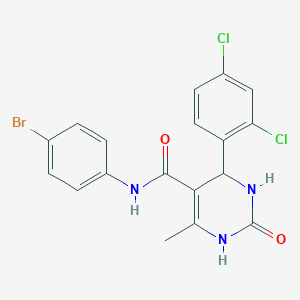
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide, also known as TAK-659, is a potent inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a key enzyme involved in the development and survival of B-cells, and its inhibition has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia (WM).
Mecanismo De Acción
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide exerts its anti-tumor effects by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and its dysregulation is a hallmark of many B-cell malignancies. By inhibiting BTK, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In addition, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it an attractive candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide is its potent and selective inhibition of BTK activity, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide is its potential for off-target effects, which may limit its therapeutic window and increase the risk of toxicity.
Direcciones Futuras
There are several future directions for the development of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition and guide patient selection. Another area of interest is the development of combination therapies that can enhance the anti-tumor effects of BTK inhibitors and overcome resistance mechanisms. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of BTK inhibitors in various B-cell malignancies.
Métodos De Síntesis
The synthesis of 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide involves several steps, starting with the reaction of 2-acetyl-3-thiophene carboxylic acid with thionyl chloride to form 2-acetyl-3-thiophene thionyl chloride. This intermediate is then reacted with 3-fluorobenzylamine to form the corresponding amide, which is subsequently acetylated to yield 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide.
Aplicaciones Científicas De Investigación
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent and selective inhibition of BTK activity, leading to the induction of apoptosis and the inhibition of cell proliferation. In addition, 2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide has shown synergy with other targeted agents, such as venetoclax and lenalidomide, suggesting potential combination therapies for the treatment of B-cell malignancies.
Propiedades
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-[(3-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-10(18)14-6-12(9-20-14)7-15(19)17-8-11-3-2-4-13(16)5-11/h2-6,9H,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFVFYYMCDTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-(3-fluorobenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4924408.png)

![4-(3-{[1-(cyclopentylacetyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4924434.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4924438.png)
![2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924442.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4924451.png)

![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4924473.png)


![2-{[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4924481.png)
![9-{2-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4924493.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4924496.png)